4-(allyloxy)-N-(3-methylphenyl)benzamide
Description
4-(Allyloxy)-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by an allyloxy group (-O-CH₂-CH=CH₂) at the para position of the benzamide ring and a 3-methylphenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C17H17NO2/c1-3-11-20-16-9-7-14(8-10-16)17(19)18-15-6-4-5-13(2)12-15/h3-10,12H,1,11H2,2H3,(H,18,19) |
InChI Key |
BPUKOXJYUFSOKO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
The benzamide scaffold is highly tunable, with substituents at the 4-position significantly influencing biological activity. Key comparisons include:
Key Observations :
- Allyloxy vs.
- Pyridinyl vs. The target compound’s 3-methylphenyl group may reduce selectivity but increase lipophilicity.
- Hydroxy vs. Allyloxy : Hydroxy-substituted benzamides (e.g., ) exhibit antioxidant properties due to radical scavenging, whereas allyloxy derivatives may prioritize receptor modulation.
Structure-Activity Relationship (SAR) Insights
Electron-Donating vs. Electron-Withdrawing Groups :
- Allyloxy and methoxy are electron-donating, enhancing resonance stabilization of the benzamide core. In contrast, trifluoromethyl () is electron-withdrawing, altering charge distribution and binding affinity.
- The 3-methyl group on the aniline moiety (target compound) balances lipophilicity without excessive steric hindrance, unlike bulkier substituents (e.g., quinazolinyl in ).
Role of Nitrogen Substituents :
- Pyridinyl (Compound 1) enables polar interactions with nAChRs, while phenyl derivatives (target compound) may favor hydrophobic binding pockets.
- Substitutions like imidazole () introduce basicity, targeting enzymes or receptors with distinct active sites.
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